molecular formula C7H14N2O B1461667 3-Ethyl-3-methylpiperazin-2-one CAS No. 890926-67-7

3-Ethyl-3-methylpiperazin-2-one

Cat. No. B1461667
M. Wt: 142.2 g/mol
InChI Key: HRLGRZNOSFTARL-UHFFFAOYSA-N
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Description

“3-Ethyl-3-methylpiperazin-2-one” is a chemical compound with the molecular formula C7H14N2O . It is a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “3-Ethyl-3-methylpiperazin-2-one”, has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “3-Ethyl-3-methylpiperazin-2-one” can be analyzed using various techniques. For example, Fourier Transform Infrared (FTIR) spectroscopy, 1H-NMR, 13C-NMR spectroscopy, and X-ray diffraction can be used to characterize the compound . The optimized geometric parameters and frequency values can be theoretically calculated using DFT/B3LYP method with B3LYP/6–31+G (d,p) basis set .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Ethyl-3-methylpiperazin-2-one” can be analyzed using various techniques. For example, its solubility, melting point, boiling point, density, molecular formula, and molecular weight can be determined .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Crystal Structure and Synthesis : Studies on related piperazine derivatives have focused on their synthesis and crystal structure analysis. For instance, the crystal structure of benzimidazole derivatives has been elucidated to understand their conformations and potential as antihistaminic and antimicrobial agents (Ozbey, S., Kuş, C., & Göker, H., 2001). These findings contribute to the broader understanding of how slight modifications in chemical structures can influence biological activity and material properties.

Material Science

  • Order-Disorder Phase Transitions : Research on gallium phosphates templated with organically related piperazines under ionothermal conditions revealed insights into order-disorder phase transitions. Such studies highlight the influence of solvent effects on structural and stoichiometric variations, providing a foundation for designing new materials with tailored properties (Olshansky, J. H., Blau, S. M., Zeller, M., Schrier, J., & Norquist, A., 2011).

Pharmacology

  • Antitumor Activity : Compounds structurally related to 3-Ethyl-3-methylpiperazin-2-one have been synthesized and evaluated for their antitumor activities. For example, a novel series of 1,2,4-triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine group demonstrated significant inhibitory activity against tumor cells, highlighting the therapeutic potential of such compounds (Ding, Y., Zhang, Z., Zhang, G., Mo, S., Li, Q., & Zhao, Z., 2016).

Future Directions

The future directions in the research of “3-Ethyl-3-methylpiperazin-2-one” and similar compounds could involve further exploration of their synthesis methods, molecular structure analysis, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, more research could be done to better understand their safety and hazards, as well as potential applications in various fields .

properties

IUPAC Name

3-ethyl-3-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-3-7(2)6(10)8-4-5-9-7/h9H,3-5H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLGRZNOSFTARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NCCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656541
Record name 3-Ethyl-3-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-3-methylpiperazin-2-one

CAS RN

890926-67-7
Record name 3-Ethyl-3-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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